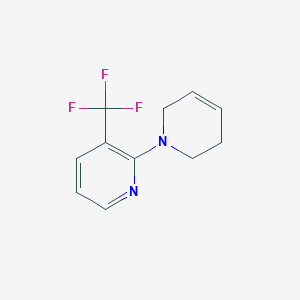

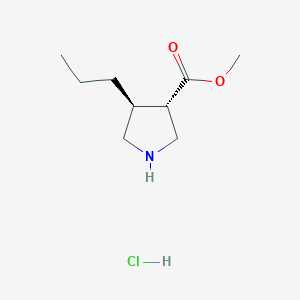

6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives can involve various strategies, including the N-methylation of known chlorinated precursors followed by displacement reactions. For instance, N-Methoxy-9-methyl-9H-purin-6-amines, which are structurally related to benzothiazoles, have been synthesized using N-methylation and chlorine displacement, demonstrating the versatility of such synthetic approaches .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which can influence the electronic properties of the molecule. The crystal structure of a related compound, N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, has been determined, revealing a fully delocalized benzothiazole system with sp2 hybridization at the nitrogen atom. This suggests that similar delocalization may be present in the compound of interest .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including alkylation. For example, N-Methoxy-9-methyl-9H-purin-6-amines with different substituents can react with benzyl bromide to yield N-7- and N6-benzylated products, although the reactivity can be significantly affected by the nature of the substituents at the C-2 position . This indicates that the compound may also participate in similar alkylation reactions, depending on its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by their molecular structure. For instance, the presence of methoxy groups and other substituents can affect the compound's solubility, stability, and reactivity. The compound N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide has shown significant anticonvulsant and neuroprotective effects, which may be attributed to its chemical structure and properties .

Wissenschaftliche Forschungsanwendungen

Hetarylazo Disperse Dyes

Research by Georgiadou and Tsatsaroni (2002) explored the synthesis of hetarylazo disperse dyes from heterocyclic amines, including 2-amino-6-methoxy-benzothiazole. These dyes, which color cellulose acetate in red to greenish-blue hues, are significant in the textile industry for their dyeing and fastness properties. The study discusses the impact of the heterocyclic ring's nature and substituents on the dyes' coloration, offering insights into the design of novel disperse dyes for industrial applications (Georgiadou & Tsatsaroni, 2002).

Anticonvulsant and Neuroprotective Effects

A study by Hassan et al. (2012) on N-(substituted benzothiazol-2-yl)amide derivatives, including those related to the compound , demonstrated anticonvulsant and neuroprotective effects. The research highlights the potential of these compounds as leads in developing safer and more effective anticonvulsants with neuroprotective effects, emphasizing their significance in pharmaceutical research (Hassan, Khan, & Amir, 2012).

Antifungal Applications

Investigations into the antifungal effects of certain derivatives on fungi like Aspergillus terreus and Aspergillus niger revealed the potential of these compounds as antifungal agents. This research suggests the importance of these derivatives in developing new antifungal treatments, contributing to the field of medicinal chemistry and pharmacology (Jafar et al., 2017).

Synthetic Studies Toward Agelasine Analogs

Roggen and Gundersen (2008) conducted synthetic studies directed towards Agelasine analogs, involving N-methoxy-9-methyl-9H-purin-6-amines with various substituents, including those similar to the query compound. These studies are crucial for understanding tautomerism and alkylation reactions, providing a foundation for developing novel compounds with potential pharmaceutical applications (Roggen & Gundersen, 2008).

Eigenschaften

IUPAC Name |

6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S2/c1-20-9-3-5-11-13(7-9)22-15(17-11)19-16-18-12-6-4-10(21-2)8-14(12)23-16/h3-8H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSHGAKBJZYRTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3009058.png)

![Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3009062.png)

![N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B3009066.png)

![2-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B3009069.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3009071.png)

![5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009072.png)

![Methyl (E)-4-[2-[3-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009073.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B3009075.png)